(3-Butyl-1,2-oxazol-5-yl)methanol
Description
Contextualization of Oxazole (B20620) Chemistry in Contemporary Organic Synthesis Research
Oxazoles, and their isomers the isoxazoles, are five-membered heterocyclic aromatic compounds containing an oxygen and a nitrogen atom. wikipedia.orgwikipedia.org This structural motif is a cornerstone in medicinal chemistry and materials science, found in a wide array of biologically active compounds and functional materials. acs.orgnih.gov The synthesis of oxazole and isoxazole (B147169) derivatives is a vibrant area of organic chemistry, with researchers continuously developing novel and efficient methods to construct these rings. researchgate.net
Classical and modern synthetic strategies offer a diverse toolkit for chemists. These include the well-established Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), and various cycloaddition reactions. nih.gov For instance, the [3+2] cycloaddition of nitrile oxides with alkynes is a widely reported and efficient route to isoxazole derivatives. rsc.orgorganic-chemistry.org The development of metal-catalyzed reactions, such as those employing palladium or copper, has further expanded the synthetic accessibility and functional group tolerance for creating highly substituted oxazoles. acs.orgorganic-chemistry.org The versatility of these synthetic routes allows for the creation of a vast library of oxazole-based molecules with tailored properties.
Rationale for Focused Investigation of (3-Butyl-1,2-oxazol-5-yl)methanol within Chemical Sciences
The specific focus on this compound stems from its potential as a versatile building block in the synthesis of more complex molecules. The presence of a butyl group at the 3-position and a hydroxymethyl group at the 5-position of the 1,2-oxazole (isoxazole) ring provides distinct points for chemical modification. The butyl group imparts lipophilicity, which can be a desirable feature for certain applications, while the primary alcohol of the hydroxymethyl group offers a reactive handle for a variety of chemical transformations, such as oxidation, esterification, or etherification.
The synthesis of related structures, such as (3-para-tolyl-isoxazol-5-yl)methanol, has been achieved through a [3+2] cycloaddition reaction between a nitrile oxide and propargyl alcohol. biolmolchem.com This suggests a plausible and adaptable synthetic pathway for this compound. The investigation of such compounds contributes to a deeper understanding of the reactivity and properties of substituted isoxazoles, which is crucial for the rational design of new functional molecules.
Overview of Research Scope and Methodological Approaches for this compound
The study of this compound encompasses its synthesis, characterization, and exploration of its reactivity. A common synthetic approach involves the generation of a nitrile oxide from an appropriate precursor, followed by a cycloaddition reaction with an alkyne bearing a hydroxymethyl group. For instance, a one-pot synthesis of (3-phenylisoxazol-5-yl)methanol derivatives has been developed using ultrasound assistance, highlighting the use of modern techniques to improve reaction efficiency. eurekaselect.com
Once synthesized, the compound is rigorously characterized using a suite of analytical techniques. These typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group and the C=N and C-O bonds within the isoxazole ring.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and can offer insights into its fragmentation patterns, further confirming its identity.
The reactivity of the hydroxymethyl group can then be explored through various chemical reactions, expanding the library of accessible derivatives.
| Property | Description |
| Molecular Formula | C₈H₁₃NO₂ |
| IUPAC Name | This compound |
| Key Functional Groups | Butyl, Hydroxymethyl, 1,2-Oxazole (Isoxazole) |
| Primary Synthetic Route | [3+2] Cycloaddition of a nitrile oxide with an alkyne |
| Key Characterization Techniques | NMR Spectroscopy, IR Spectroscopy, Mass Spectrometry |
Structure
3D Structure
Properties
CAS No. |
14633-18-2 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3-butyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-7-5-8(6-10)11-9-7/h5,10H,2-4,6H2,1H3 |
InChI Key |
WOHOWLLVBBPUCG-UHFFFAOYSA-N |
SMILES |
CCCCC1=NOC(=C1)CO |
Canonical SMILES |
CCCCC1=NOC(=C1)CO |
Synonyms |
5-Isoxazolemethanol,3-butyl-(8CI,9CI) |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Butyl 1,2 Oxazol 5 Yl Methanol
Retrosynthetic Analysis of (3-Butyl-1,2-oxazol-5-yl)methanol
Retrosynthetic analysis of this compound identifies two primary and logically sound disconnection pathways. These pathways break down the target molecule into simpler, commercially available, or readily synthesizable starting materials.
The most common strategy for isoxazole (B147169) synthesis involves the formation of the heterocyclic ring from acyclic precursors. The first major disconnection (Pathway I) breaks the C-O and C=N bonds, suggesting a condensation reaction between a β-dicarbonyl compound and hydroxylamine (B1172632). In this case, the precursor would be a derivative of heptane-1,3-dione, where the hydroxyl group of the target molecule is present in a protected form, such as an ester or aldehyde, which can be later reduced.
A second powerful approach (Pathway II) is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. Disconnecting the ring at the O-C5 and C3-C4 bonds points to a nitrile oxide and an alkyne as the key synthons. For the target molecule, this translates to pentanenitrile oxide (generated in situ from pentanal oxime) and propargyl alcohol or a protected equivalent. This method offers high regioselectivity, typically yielding the 3,5-disubstituted isoxazole. mdpi.com
Development of Novel Synthetic Routes to this compound
Building upon the retrosynthetic analysis, several novel and established routes have been developed for the synthesis of this compound and its analogs.
Exploration of Cyclization Reactions for the 1,2-Oxazole Moiety
The construction of the 1,2-oxazole ring is the cornerstone of the synthesis. The two primary methods are the condensation of a β-dicarbonyl equivalent with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
One of the most fundamental routes involves the reaction of a three-carbon component with hydroxylamine hydrochloride. nih.gov For the target molecule, a suitable precursor would be a derivative of heptane-2,4-dione. The reaction proceeds via initial formation of an oxime, followed by cyclization and dehydration to furnish the isoxazole ring. The reaction conditions, particularly pH, can be tuned to favor the desired 3,5-disubstituted isomer. nih.gov
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a highly efficient and regioselective method for constructing the isoxazole ring. mdpi.comnih.gov In a typical procedure for a related compound, an aldoxime (derived from an aldehyde) is converted in situ to the corresponding nitrile oxide using an oxidizing agent like sodium hypochlorite. biolmolchem.com This reactive intermediate then undergoes a [3+2] cycloaddition with an alkyne. To directly form this compound, pentanal oxime would be reacted with propargyl alcohol. biolmolchem.combiolmolchem.com Modern approaches also utilize reagents like tert-butyl nitrite (B80452) (TBN) to trigger radical pathways for isoxazole synthesis from alkenes and aldehydes. researchgate.net
Functionalization Approaches for the Butyl Side Chain
In most synthetic strategies for this compound, the butyl side chain is incorporated from the outset rather than being added or modified post-cyclization. This is achieved by selecting starting materials that already contain the C4 alkyl group.
For instance, in the nitrile oxide cycloaddition route, the butyl group is provided by pentanal, which is converted to pentanal oxime. In the β-dicarbonyl condensation route, a derivative of heptane-dione would be the starting material. Research on related 3,5-disubstituted isoxazoles has shown that non-aromatic substituents like an n-butyl chain are well-tolerated in these synthetic sequences. academie-sciences.fr This pre-installation strategy is generally more efficient than attempting to functionalize the C3 position of a pre-formed isoxazole ring.
Methodologies for Introducing and Modifying the Methanol (B129727) Group
The hydroxymethyl group at the C5 position can be introduced through several effective methods.
Direct Introduction via Cycloaddition: A highly efficient one-pot method involves the use of propargyl alcohol as the alkyne component in the [3+2] cycloaddition with a nitrile oxide. biolmolchem.comeurekaselect.com This directly installs the required hydroxymethyl group at the C5 position during the ring-forming step. For example, the reaction of pentanal oxime with propargyl alcohol in the presence of an oxidizing agent yields this compound directly. biolmolchem.com
Reduction of a C5-Functional Group: An alternative and highly versatile two-step approach involves first synthesizing an isoxazole with an ester or aldehyde group at the C5 position, followed by chemical reduction.
Synthesis of C5-Ester/Aldehyde: The cycloaddition can be performed using ethyl propiolate or a protected propargyl aldehyde, leading to a C5-ester or C5-aldehyde substituted isoxazole. A 3-n-butyl isoxazole with a C5-acetal has been synthesized, which can be deprotected to the corresponding aldehyde. academie-sciences.fr
Reduction to Alcohol: The resulting ester or aldehyde is then reduced to the primary alcohol. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. The reduction of a C4-ester to a primary alcohol using diisobutylaluminium hydride (DIBAL-H) has been demonstrated in a similar isoxazole system and is applicable here. nih.gov
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. Key parameters for optimization include the choice of solvent, base, temperature, and catalyst.
For the common [3+2] cycloaddition route, a study on a similar synthesis of (3-para-tolyl-isoxazol-5-yl)methanol highlighted the importance of the base and solvent system. biolmolchem.com A hypothetical optimization for the cycloaddition between pentanal oxime and propargyl alcohol might involve screening various conditions, as illustrated in the table below.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridine (B92270) | Ethanol | 25 | 45 |
| 2 | Triethylamine (B128534) | Ethanol | 25 | 62 |
| 3 | Triethylamine | THF | 25 | 75 |
| 4 | Triethylamine | THF | 0 | 71 |
| 5 | DBU | THF | 25 | 68 |
This table is illustrative and represents a potential optimization study. THF (Tetrahydrofuran) and triethylamine at room temperature appear to be favorable conditions.
Catalyst Screening and Ligand Effects in Synthetic Pathways to this compound
In the context of isoxazole synthesis, copper salts are known to catalyze cycloaddition reactions. For example, CuCl has been used to mediate intramolecular cyclizations to form isoxazoles. organic-chemistry.org A screening for the [3+2] cycloaddition to form this compound could involve various copper(I) and copper(II) salts. Ligands can be added to modulate the catalyst's activity and stability.
Below is a hypothetical table representing a catalyst screening for the cycloaddition step.
| Entry | Catalyst (mol%) | Ligand | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | None | 24 | 75 |
| 2 | CuI (5) | None | 12 | 85 |
| 3 | CuSO₄ (5) | Sodium Ascorbate | 10 | 88 |
| 4 | Cu(OAc)₂ (5) | None | 18 | 79 |
| 5 | (IPr)AuCl (5) / AgOTs (5) | None | 8 | 65 |
This illustrative table suggests that a copper(I) iodide catalyst could accelerate the reaction and improve the yield. Gold catalysts, while effective for other isoxazole syntheses, might be less suitable for this specific transformation. organic-chemistry.org
Solvent Optimization and Reaction Parameter Studies for this compound
The synthesis of the isoxazole core of this compound, like its analogues, is highly dependent on the reaction conditions. The key transformation often involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The choice of solvent and reaction temperature are paramount for achieving high yields and minimizing side reactions.
Studies on the synthesis of the structurally similar (3-para-tolyl-isoxazol-5-yl)methanol have demonstrated the critical role of solvent polarity. biolmolchem.com In these studies, a variety of polar and non-polar solvents were investigated. Carbon tetrachloride (CCl4) was identified as the most suitable solvent for the cycloaddition step. biolmolchem.com The optimization of reaction conditions also involved a systematic study of temperature. It was found that the reaction required an acidic catalyst to proceed at room temperature. However, elevating the temperature to 70°C resulted in a significantly higher efficiency. biolmolchem.com
These findings suggest that for the synthesis of this compound, a similar optimization process would be crucial. The selection of a non-polar solvent and a moderately elevated temperature would likely be a starting point for achieving optimal results.
Table 1: Optimization of Reaction Conditions for the Synthesis of an Analogous 3,5-Disubstituted Isoxazole
| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane | Sulfuric Acid | 25 | Low |
| 2 | Toluene | Sulfuric Acid | 50 | Moderate |
| 3 | Acetonitrile | Sulfuric Acid | 70 | Moderate |
| 4 | Carbon Tetrachloride | None | 70 | Low |
| 5 | Carbon Tetrachloride | Sulfuric Acid | 70 | High (95.7%) |
This table is based on data from the synthesis of a structurally related compound and is presented as a predictive model for the synthesis of this compound. biolmolchem.com
Isolation and Purification Techniques for Synthetic Intermediates and Final this compound
The successful isolation and purification of this compound and its synthetic intermediates are critical for obtaining a high-purity final product. The methodologies employed are standard for organic synthesis and are tailored to the physical and chemical properties of the compounds at each stage.
Following the completion of the reaction, the typical workup procedure involves quenching the reaction mixture, often by pouring it into a water-ice mixture. lew.ro This is followed by a liquid-liquid extraction to separate the organic product from the aqueous phase. biolmolchem.com The organic layer, containing the crude product, is then dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure. connectjournals.com
For the purification of both the final product and any intermediates, flash column chromatography is the most common technique employed. lew.ronih.gov The choice of eluent system (typically a mixture of a non-polar solvent like n-heptane or hexane (B92381) and a more polar solvent like ethyl acetate) is crucial for achieving good separation. lew.ronih.gov The progress of the purification can be monitored by thin-layer chromatography. In some instances, the final product may be a solid that can be further purified by recrystallization.
Mechanistic Investigations of Key Synthetic Transformations Towards this compound
The cornerstone of the synthesis of this compound is the formation of the 1,2-oxazole ring. The most probable and widely accepted mechanism for this transformation is a [3+2] dipolar cycloaddition reaction. biolmolchem.com
The key steps in this proposed mechanism are:
Formation of the Nitrile Oxide: The synthesis begins with the in-situ generation of a nitrile oxide from an aldoxime precursor. In the case of this compound, this would be pentanaldoxime. The aldoxime is treated with an oxidizing agent, such as sodium hypochlorite, which facilitates the elimination of water to form the highly reactive butylnitrile oxide intermediate. biolmolchem.com
[3+2] Cycloaddition: The generated butylnitrile oxide then undergoes a [3+2] cycloaddition reaction with an alkyne. For the synthesis of this compound, the dipolarophile is propargyl alcohol. This concerted reaction involves the simultaneous formation of two new sigma bonds, leading to the heterocyclic isoxazole ring. biolmolchem.com
This mechanistic pathway is well-established for the synthesis of a wide variety of isoxazole derivatives and provides a reliable and efficient route to the target compound. biolmolchem.combiolmolchem.com
Chemical Reactivity and Transformational Chemistry of 3 Butyl 1,2 Oxazol 5 Yl Methanol
Reactivity at the Primary Alcohol Moiety of (3-Butyl-1,2-oxazol-5-yl)methanol
The primary alcohol group, -CH₂OH, attached to the C5 position of the isoxazole (B147169) ring is a key site for a variety of chemical transformations. These reactions are fundamental in modifying the molecule's structure and properties, allowing for its use as a building block in more complex syntheses.
Oxidation Reactions and Selective Functional Group Interconversions of the Methanol (B129727) Group
The primary alcohol of this compound can be selectively oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations are crucial for introducing carbonyl functionality into the molecule. For instance, oxidation to the carboxylic acid, 3-(tert-Butyl)isoxazole-5-carboxylic acid, is a documented transformation for a similar compound, highlighting a common reactivity pattern for 5-hydroxymethylisoxazoles. bldpharm.com
Table 1: Oxidation of (3-Substituted-1,2-oxazol-5-yl)methanol Derivatives
| Starting Material | Product | Reagents and Conditions | Notes |
|---|---|---|---|
| This compound | 3-Butyl-1,2-oxazole-5-carbaldehyde | PCC, CH₂Cl₂ | Mild oxidation to the aldehyde. |
| This compound | 3-Butyl-1,2-oxazole-5-carboxylic acid | KMnO₄, base, heat | Strong oxidation to the carboxylic acid. |
Esterification and Etherification Reactions of the Methanol Group
The hydroxyl group readily participates in esterification and etherification reactions. Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under acidic catalysis. Etherification can be carried out, for example, under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide. These reactions are essential for creating a diverse range of derivatives with varied electronic and steric properties.
Nucleophilic Substitution Reactions Involving the Hydroxyl Functionality
The hydroxyl group is a poor leaving group (OH⁻) and must be converted into a better one for nucleophilic substitution to occur efficiently. libretexts.org This is typically achieved by protonation under strongly acidic conditions to form -OH₂⁺ (a good leaving group as H₂O) or by conversion to a sulfonate ester (e.g., tosylate) or a halide. libretexts.orgyoutube.com Once activated, the carbon of the CH₂-O group becomes susceptible to attack by a wide range of nucleophiles. A key example is the synthesis of 5-(Bromomethyl)-3-(tert-butyl)isoxazole from the corresponding alcohol, which serves as a versatile intermediate for further substitutions. bldpharm.com
Table 2: Activation and Nucleophilic Substitution of the Hydroxyl Group
| Starting Material | Intermediate/Product | Reagents and Conditions | Reaction Type |
|---|---|---|---|
| This compound | (3-Butyl-1,2-oxazol-5-yl)methyl tosylate | TsCl, pyridine (B92270) | Conversion to a good leaving group. youtube.com |
| This compound | 5-(Bromomethyl)-3-butyl-1,2-oxazole | PBr₃ or HBr | Conversion to alkyl halide. youtube.com |
Transformations Involving the 1,2-Oxazole Heterocycle in this compound
The 1,2-oxazole ring, while aromatic, has its own characteristic reactivity that differs significantly from that of benzene (B151609) and other heterocycles. Its reactivity is influenced by the relative electronegativity of the nitrogen and oxygen atoms and the substitution pattern.
Electrophilic Aromatic Substitution Studies on the Oxazole (B20620) Ring
Electrophilic aromatic substitution on the 1,2-oxazole (isoxazole) ring is generally difficult due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring towards electrophilic attack. pharmaguideline.com When such reactions do occur, the position of substitution is dictated by the existing substituents. For 3,5-disubstituted isoxazoles like the title compound, the C4 position is the most likely site for electrophilic attack, should the reaction proceed. However, forcing conditions are often required, and the presence of activating groups on the ring is typically necessary to achieve reasonable yields. nih.govtandfonline.com
Ring-Opening Reactions and Derivatization Strategies of the Oxazole Nucleus
The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, particularly reductive cleavage. This ring-opening provides a powerful synthetic strategy for accessing different classes of acyclic compounds. For example, catalytic hydrogenation (e.g., using H₂/Pd or other reducing agents) can cleave the N-O bond, leading to the formation of β-enaminones or other related structures. This strategy is a cornerstone of isoxazole chemistry, allowing for the transformation of the heterocyclic core into valuable linear synthons.
Coordination Chemistry and Ligand Properties of the Oxazole Nitrogen Atoms
The coordination chemistry of the this compound is dictated by the electronic properties of the 1,2-oxazole (isoxazole) ring. The nitrogen atom at position 2 possesses a lone pair of electrons, which could theoretically participate in coordination with metal centers. However, oxazoles are known to be very weak bases. The conjugate acid of oxazole has a pKa of approximately 0.8, which is significantly lower than that of more basic nitrogen-containing heterocycles like imidazole, which has a pKa of 7. amazonaws.com This low basicity is attributed to the high s-character of the nitrogen's lone pair orbital and the electron-withdrawing effect of the adjacent oxygen atom.
This inherent lack of basicity means that the nitrogen atom in the isoxazole ring of this compound is a poor σ-donor. wikipedia.org Consequently, it is a weak ligand for most metal ions, and stable coordination complexes involving direct binding through the oxazole nitrogen are not common. While the oxygen atom also possesses lone pairs, its electronegativity further reduces the electron-donating capacity of the ring system. The primary role of the oxazole ring in the context of coordination is often as a rigid scaffold that positions other, more effective ligating groups, such as the appended hydroxymethyl group, for metal binding.
Reactivity of the Butyl Side Chain in this compound
The four-carbon alkyl chain offers a non-polar, saturated appendage to the heterocyclic core. While generally less reactive than the oxazole ring or the hydroxymethyl group, the butyl side chain can be targeted for specific transformations.
Selective Functionalization of Alkyl C-H Bonds
The functionalization of inert C(sp³)–H bonds on an alkyl chain is a significant challenge in modern synthetic chemistry. Advanced catalytic systems have been developed to achieve this transformation with high selectivity. One of the most powerful methods is the iridium-catalyzed borylation of alkyl C-H bonds. orgoreview.com This method allows for the conversion of a C-H bond to a C-B bond, which can then be further elaborated into a variety of other functional groups (e.g., C-C, C-O, C-N bonds).
For this compound, this strategy could be applied to introduce functionality at specific positions along the butyl chain. The reaction typically shows a preference for the terminal (primary) C-H bonds, which would allow for selective functionalization of the C4 position of the butyl group.
Table 1: Potential C-H Functionalization Reactions on the Butyl Side Chain
| Reaction Type | Reagents | Position Targeted | Resulting Functional Group |
|---|---|---|---|
| Undirected Borylation | Ir catalyst, Bis(pinacolato)diboron | Primary C-H (Terminal) | Boronic Ester (-Bpin) |
Another strategy involves radical halogenation. While the butyl C-H bonds are not as activated as benzylic protons, the C-H bonds on the carbon adjacent to the oxazole ring (C1' of the butyl group) may exhibit slightly enhanced reactivity. orgoreview.com Using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions could potentially lead to selective bromination at this position. orgoreview.com This halide could then serve as a handle for subsequent nucleophilic substitution or cross-coupling reactions.
Chain Elongation or Shortening Strategies on the Butyl Group
Modifying the length of the alkyl side chain requires multi-step synthetic sequences.
Chain Elongation: Homologation, the process of extending a carbon chain by one methylene (B1212753) (-CH₂) unit, can be achieved through classic named reactions. wikipedia.org A viable strategy for elongating the butyl chain would first involve the selective oxidation of the terminal methyl group to a primary alcohol and then to a carboxylic acid. This resulting carboxylic acid derivative of the parent molecule could then undergo the Arndt-Eistert homologation. organic-chemistry.orgwikipedia.org This sequence involves converting the carboxylic acid to an acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and a silver-catalyzed Wolff rearrangement to generate a ketene, which is then trapped by water to yield the one-carbon-extended carboxylic acid. organic-chemistry.org
Proposed Pathway for Butyl Chain Elongation:
Terminal Oxidation: Selective oxidation of the terminal C-H bonds of the butyl group to form (3-(4-carboxybutyl)-1,2-oxazol-5-yl)methanol.
Arndt-Eistert Homologation:
Conversion to the acid chloride with a reagent like thionyl chloride. scribd.com
Reaction with excess diazomethane. wikipedia.org
Wolff rearrangement in the presence of a silver catalyst and water to yield (3-(5-carboxypentyl)-1,2-oxazol-5-yl)methanol. organic-chemistry.org
Chain Shortening: Degradative methods can be employed to shorten the butyl chain. One of the most direct methods is the oxidation of the alkyl side chain using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). libretexts.org This reaction typically cleaves the alkyl chain at the carbon adjacent to an aromatic or heteroaromatic ring (the "benzylic-like" position), converting it into a carboxylic acid. libretexts.org Applying this to this compound would shorten the four-carbon chain to a single carboxylic acid group attached to the C3 position of the oxazole ring. For a more controlled, single-carbon shortening, a terminal functional group would first need to be installed, followed by a degradation reaction like the Hooker reaction. wikipedia.org
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. google.comdoaj.org The structure of this compound, specifically its primary alcohol (hydroxymethyl) group, makes it a suitable candidate for incorporation into several types of MCRs.
The hydroxyl group can act as the nucleophilic component in isocyanide-based MCRs, such as the Passerini and Ugi reactions.
Passerini Reaction: In a three-component Passerini reaction, this compound could react with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide.
Ugi Reaction: In a four-component Ugi reaction, the molecule's hydroxyl group could participate alongside a primary amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to generate a complex α-acetamido carboxamide derivative. acs.org
The utility of these reactions would be to rapidly append complex and diverse functionality to the C5 position of the oxazole ring, using the hydroxymethyl group as the point of attachment. This would be a powerful tool for generating libraries of compounds for various applications.
Table 2: Potential Multi-Component Reactions (MCRs)
| MCR Type | Functional Group Used | Other Reactants | Resulting Linkage at C5-position |
|---|---|---|---|
| Passerini (3-component) | -CH₂OH (as alcohol) | Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |
Advanced Mechanistic Studies of Reaction Pathways Involving this compound
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new transformations. Mechanistic studies often focus on the reactive heterocyclic core.
One well-studied reaction pathway for oxazoles is photo-oxidation with singlet oxygen. wikipedia.org Mechanistic investigations using computational methods like Density Functional Theory (DFT) have shown that the reaction does not proceed via an ene-reaction due to the lack of allylic hydrogens on the ring. Instead, the primary pathway is a [4+2]-cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring. wikipedia.org This forms an unstable bicyclic endoperoxide intermediate, which then undergoes ring-opening to ultimately yield triamide products. wikipedia.org The presence of the butyl and hydroxymethyl substituents would influence the reaction rate and potentially the stability of intermediates, but the fundamental cycloaddition mechanism at the core would likely remain the same.
Another relevant mechanistic pathway for oxazole derivatives is the Cornforth rearrangement. This is a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. amazonaws.com While the parent molecule is not a 4-acyloxazole, this reaction highlights the potential for skeletal rearrangements of the oxazole ring under thermal conditions, a pathway that would need to be considered during high-temperature reactions.
For the side chain, the mechanism of free-radical halogenation is a classic example of a chain reaction involving initiation, propagation, and termination steps. orgoreview.com Initiation would involve the formation of a bromine radical from NBS, which then abstracts a hydrogen atom from the butyl chain in the propagation step. The resulting carbon-centered radical would then react with Br₂ (formed in situ) to yield the brominated product and another bromine radical, continuing the chain. orgoreview.com
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Imidazole |
| N-Bromosuccinimide |
| Bis(pinacolato)diboron |
| Thionyl chloride |
| Diazomethane |
Derivatives, Analogues, and Structure Reactivity Relationships of 3 Butyl 1,2 Oxazol 5 Yl Methanol
Synthesis of Structural Analogues via Modification of the Butyl Chain
The lipophilicity and steric profile of the molecule can be systematically altered by modifying the n-butyl group at the 3-position of the isoxazole (B147169) ring. These modifications can have a profound impact on the molecule's interaction with biological targets.
Homologous Series of Alkyl Chains for (3-Butyl-1,2-oxazol-5-yl)methanol Analogues
The synthesis of a homologous series of (3-alkyl-1,2-oxazol-5-yl)methanols can be achieved through established methods for isoxazole ring formation. A common route involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne. For instance, by reacting pentanenitrile oxide (derived from 1-nitropentane) with propargyl alcohol, one can synthesize this compound. By substituting pentanenitrile oxide with other alkylnitrile oxides, a homologous series can be generated.
Another versatile method is the reaction of β-nitroenones with a reducing agent like tin(II) chloride. The choice of the starting β-nitroenone, which can be prepared by the condensation of a nitroalkane with an α,β-unsaturated ketone, determines the substituent at the 3-position.
Table 1: Synthesis of a Homologous Series of (3-Alkyl-1,2-oxazol-5-yl)methanols
| 3-Alkyl Substituent | Starting Aldoxime | Dipolarophile | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Methyl | Acetaldehyde oxime | Propargyl alcohol | - | |
| Ethyl | Propanal oxime | Propargyl alcohol | - | |
| Propyl | Butanal oxime | Propargyl alcohol | - | |
| Butyl | Pentanal oxime | Propargyl alcohol | - | **** |
| Pentyl | Hexanal oxime | Propargyl alcohol | - |
Introduction of Unsaturations or Cyclic Moieties into the Alkyl Chain
To explore the impact of conformational rigidity and alternative electronic features, unsaturations (double or triple bonds) or cyclic moieties can be introduced into the side chain at the 3-position.
The synthesis of analogues with an alkenyl or alkynyl group can be accomplished by selecting a starting material with the desired unsaturation. For example, using an unsaturated aldoxime in a cycloaddition reaction with propargyl alcohol would yield a (3-alkenyl-1,2-oxazol-5-yl)methanol. A similar strategy can be applied to introduce cyclic moieties, such as a cyclopropyl (B3062369) or cyclohexyl group, by starting with the corresponding cyclopropyl or cyclohexyl carboxaldehyde to form the initial aldoxime. The synthesis of (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol (B1517439) provides a strong analogous precedent for this type of modification.
Derivatization of the Methanol (B129727) Functionality in this compound
The hydroxyl group of the methanol substituent at the 5-position is a prime site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate properties such as solubility, metabolic stability, and binding interactions.
Design and Synthesis of Ethers and Esters Based on this compound
Ethers and esters of this compound can be prepared using standard organic synthesis protocols.
Ether Synthesis: The Williamson ether synthesis is a common method, where the alcohol is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, acid-catalyzed etherification methods can be employed.
Ester Synthesis: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst or a coupling agent. For example, reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) would yield (3-butyl-1,2-oxazol-5-yl)methyl acetate.
Table 2: Representative Ether and Ester Derivatives of this compound
| Derivative Type | Reagent | Conditions | Product Name |
|---|---|---|---|
| Ether | Methyl iodide, NaH | THF, rt | 3-Butyl-5-(methoxymethyl)-1,2-oxazole |
| Ether | Benzyl bromide, NaH | THF, rt | 3-Butyl-5-(benzyloxymethyl)-1,2-oxazole |
| Ester | Acetic anhydride | Pyridine, rt | (3-Butyl-1,2-oxazol-5-yl)methyl acetate |
| Ester | Benzoyl chloride | Pyridine, rt | (3-Butyl-1,2-oxazol-5-yl)methyl benzoate |
Note: This table represents plausible synthetic transformations based on general organic chemistry principles.
Transformation to Halides, Amines, or Other Functional Groups at the Methanol Position
The hydroxyl group can be converted into other key functional groups, such as halides and amines, which serve as versatile intermediates for further functionalization.
Halide Formation: The conversion of the primary alcohol to an alkyl halide is a fundamental transformation. Reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are effective. The resulting (3-butyl-5-(halomethyl)-1,2-oxazole) is a highly reactive intermediate. For example, 3-alkyl(aryl)-5-chloromethylisoxazoles have been synthesized and used as precursors for further reactions.
Amine Formation: The corresponding amine can be synthesized from the alkyl halide via nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine. Alternatively, the alcohol can be converted to a sulfonate ester (e.g., mesylate or tosylate), which is then displaced by an amine. Direct reductive amination of the
Heterocyclic Ring Modifications of this compound Analogues
Isosteric Replacements within the Oxazole (B20620) Ring System
Isosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound without altering its fundamental structural integrity. In the context of this compound, the 1,2-oxazole ring can be replaced by various other five-membered heterocycles to fine-tune its characteristics.
Common isosteres for the isoxazole ring include other azoles such as oxadiazoles, thiadiazoles, and triazoles. For instance, the replacement of the isoxazole moiety with a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) ring can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the resulting molecule. Similarly, substituting the oxygen atom with sulfur to yield a thiadiazole can impact the compound's lipophilicity and binding interactions.
The 1,2,3-triazole ring, often introduced via "click chemistry," is another prominent bioisostere for the isoxazole ring. mdpi.com This substitution can enhance metabolic stability and introduce new hydrogen bond donor and acceptor sites, potentially leading to improved pharmacological profiles. mdpi.com Furthermore, pyridine and other six-membered aromatic rings can also be considered as non-classical isosteres, offering different spatial arrangements and electronic properties.
Table 1: Potential Isosteric Replacements for the 1,2-Oxazole Ring
| Original Ring System | Potential Isosteric Replacement | Key Property Changes |
| 1,2-Oxazole | 1,2,4-Oxadiazole | Altered electronic distribution, hydrogen bonding |
| 1,2-Oxazole | 1,3,4-Oxadiazole | Modified dipole moment, metabolic stability |
| 1,2-Oxazole | 1,2,4-Thiadiazole | Increased lipophilicity, altered binding |
| 1,2-Oxazole | 1,2,3-Triazole | Enhanced metabolic stability, new H-bond sites |
| 1,2-Oxazole | Pyridine | Different spatial arrangement, basicity |
Fusion with Other Ring Systems to Form Novel Heterocycles
The fusion of the this compound scaffold with other ring systems opens up avenues for creating novel, complex heterocyclic structures with potentially unique properties. Various synthetic strategies can be employed to construct these fused systems, often leveraging the reactivity of the isoxazole ring or its substituents.
One common approach involves the intramolecular cyclization of appropriately functionalized isoxazole derivatives. For example, by introducing a reactive group on the butyl chain or by modifying the hydroxymethyl group, intramolecular reactions can lead to the formation of a new ring fused to the isoxazole core.
Literature on fused isoxazoles demonstrates the synthesis of a wide array of bicyclic and polycyclic systems. rsc.orgnih.gov Examples include the formation of imidazo[4,5-c]isoxazoles, researchgate.netrsc.orgdiazepino[2,3-c]isoxazoles, and various benzo-fused isoxazoles. rsc.org These synthetic methodologies often involve cycloaddition reactions or condensation reactions with bifunctional reagents. rsc.orgnih.gov Applying these principles to this compound could lead to novel fused heterocycles with the butyl and hydroxymethyl-derived moieties incorporated into the new polycyclic framework. For instance, intramolecular cycloaddition of a propargyl group introduced at a suitable position could yield isoxazole-fused quinazolinones. bldpharm.com
Table 2: Examples of Fused Isoxazole Ring Systems
| Fused System | Synthetic Strategy | Potential Application |
| Imidazo[4,5-c]isoxazole | Reaction with dimethyl acetylene (B1199291) dicarboxylate rsc.org | Novel pharmaceutical scaffolds |
| researchgate.netrsc.orgDiazepino[2,3-c]isoxazole | Ring-opening and cyclization rsc.org | CNS-active compounds |
| Benzo-fused isoxazoles | Aromatization of dihydro-derivatives rsc.org | Agrochemicals, materials science |
| Isoxazole-fused quinazolinones | Intramolecular cycloaddition of propargyl-substituted azaarenes bldpharm.com | Bioactive alkaloids |
Elucidation of Structure-Reactivity and Structure-Property Relationships within the this compound Scaffold
The chemical reactivity and physical properties of this compound are intrinsically linked to its structure, specifically the nature of the substituents at the C-3 and C-5 positions of the isoxazole ring.
The n-butyl group at the C-3 position is a relatively non-polar, flexible alkyl chain. This group primarily contributes to the molecule's lipophilicity, which can influence its solubility in various solvents and its ability to interact with hydrophobic regions of biological targets. The length and branching of this alkyl chain can be modified to systematically alter these properties.
The hydroxymethyl group at the C-5 position is a key functional handle for further chemical modifications. This primary alcohol can undergo a variety of common organic reactions, providing a gateway to a diverse range of derivatives.
Key Reactions of the Hydroxymethyl Group:
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents will typically yield the corresponding 5-formylisoxazole, while stronger oxidizing conditions will produce the 5-carboxyisoxazole. researchgate.net This transformation significantly alters the electronic nature and reactivity of the C-5 substituent.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will form esters. This allows for the introduction of a wide variety of functional groups, modulating properties such as lipophilicity and steric bulk.
Etherification: The hydroxyl group can be converted into an ether linkage, providing another avenue for introducing different substituents.
Halogenation: The hydroxyl group can be replaced by a halogen, such as bromine or chlorine, creating a reactive intermediate that can be used for subsequent nucleophilic substitution reactions.
Table 3: Structure-Property Relationships of this compound
| Structural Feature | Property Influenced | Potential for Modification |
| n-Butyl group at C-3 | Lipophilicity, steric bulk | Variation of alkyl chain length and branching |
| Hydroxymethyl group at C-5 | Polarity, hydrogen bonding, reactivity | Oxidation, esterification, etherification, halogenation |
| 1,2-Oxazole ring | Aromaticity, electronic properties, metabolic stability | Isosteric replacement, ring fusion |
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Butyl 1,2 Oxazol 5 Yl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like (3-Butyl-1,2-oxazol-5-yl)methanol. It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) Applied to this compound
While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial structural insights, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. For this compound, a combination of 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the butyl group, COSY would show correlations between adjacent methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group. It would also confirm the coupling between the hydroxyl proton and the methylene protons of the methanol (B129727) group, provided the exchange rate is slow enough.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on their attached protons. For instance, the proton signal of the oxazole (B20620) ring would correlate with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments. For this compound, HMBC would show correlations from the butyl protons to the C3 carbon of the isoxazole (B147169) ring and from the methanol methylene protons to the C5 carbon, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, even if they are not directly bonded. This is crucial for determining the preferred conformation of the molecule, for example, the spatial relationship between the butyl group and the methanol moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H4 (isoxazole) | ~6.2 | - | C3, C5 |
| CH₂ (methanol) | ~4.7 | ~55 | C5, C4 |
| OH | variable | - | CH₂ (methanol), C5 |
| CH₂ (butyl, α) | ~2.7 | ~28 | C3, C4, CH₂ (β) |
| CH₂ (butyl, β) | ~1.6 | ~30 | CH₂ (α), CH₂ (γ) |
| CH₂ (butyl, γ) | ~1.4 | ~22 | CH₂ (β), CH₃ |
| CH₃ (butyl) | ~0.9 | ~14 | CH₂ (γ), CH₂ (β) |
| C3 (isoxazole) | - | ~165 | CH₂ (α, butyl) |
| C4 (isoxazole) | - | ~102 | H4 |
| C5 (isoxazole) | - | ~170 | H4, CH₂ (methanol) |
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.
Variable Temperature NMR Studies for Conformational Analysis of this compound
The flexibility of the butyl side chain in this compound gives rise to multiple possible conformations. Variable temperature (VT) NMR studies are a powerful method to investigate these conformational dynamics. rsc.orgresearchgate.netresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide thermodynamic and kinetic information about the conformational equilibria. rsc.orgresearchgate.net
At room temperature, the rotation around the C-C bonds of the butyl group is typically fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of this rotation can be slowed down sufficiently to "freeze out" individual conformers, leading to the appearance of new sets of signals for each populated conformation. Analysis of the coalescence temperature and line shape changes can be used to determine the energy barriers to rotation. researchgate.net These studies can reveal the preferred spatial orientation of the butyl group relative to the isoxazole ring, which can be important for understanding its interactions with other molecules.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule, as the exact mass of each element is unique. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₃NO₂. This is a critical step in the identification of a new compound or the confirmation of a synthesized product. researchgate.net
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₈H₁₄NO₂⁺ | 156.10190 |
| [M+Na]⁺ | C₈H₁₃NNaO₂⁺ | 178.08385 |
| [M-H]⁻ | C₈H₁₂NO₂⁻ | 154.08735 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways of this compound
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. vedomostincesmp.ru In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern obtained provides a "fingerprint" of the molecule's structure.
For this compound, key fragmentation pathways would likely involve cleavage of the butyl chain, loss of the methanol group, and fragmentation of the isoxazole ring. libretexts.org For instance, alpha-cleavage next to the isoxazole ring could result in the loss of a propyl radical to form a stable ion. The loss of water from the methanol group is also a common fragmentation pathway for alcohols. libretexts.org Elucidating these pathways helps to confirm the connectivity of the different functional groups within the molecule.
Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 156.10)
| Proposed Fragment Ion | Proposed Neutral Loss | m/z of Fragment |
| [M+H - H₂O]⁺ | H₂O | 138.09 |
| [M+H - C₃H₇]⁺ | C₃H₇• | 113.05 |
| [M+H - C₄H₉]⁺ | C₄H₉• | 99.04 |
| [C₄H₉]⁺ | C₄H₄NO₂• | 57.07 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.
For this compound, IR and Raman spectra would show characteristic bands for the O-H stretch of the alcohol, C-H stretches of the butyl group, and vibrations associated with the isoxazole ring (C=N, C=C, and C-O stretches). researchgate.net These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. Vibrational spectroscopy is also a valuable tool for assessing the purity of a sample, as the presence of impurities will give rise to additional peaks in the spectra.
Table 4: Predicted Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| C-H (sp³ alkyl) | Stretching | 2850-3000 |
| C=N (isoxazole) | Stretching | 1620-1680 |
| C=C (isoxazole) | Stretching | 1550-1620 |
| C-O (alcohol) | Stretching | 1000-1260 |
| Isoxazole Ring | Ring breathing | Variable |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable technique for analyzing compounds containing chromophores—the parts of a molecule responsible for its color by absorbing light in the UV or visible regions. The isoxazole ring system present in this compound and its derivatives constitutes a chromophore.
The UV-Vis spectra of isoxazole and its analogs are characterized by absorption bands that arise from electronic transitions within the molecule, primarily π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the isoxazole ring, as well as the solvent used for analysis. For example, studies on various oxazole derivative dyes have recorded absorption maxima (λmax) in the range of 355–495 nm, with the specific value being influenced by electron-withdrawing and electron-releasing groups attached to the heterocyclic core. globalresearchonline.net
While specific experimental UV-Vis spectral data for this compound is not widely published, theoretical studies using computational methods like Density Functional Theory (DFT) can predict the absorption spectra of isoxazole derivatives. researchgate.net These computational analyses help in understanding the electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For the parent compound, isoxazole, the NIST Chemistry WebBook provides reference spectra, which can serve as a foundational comparison for its substituted derivatives. nist.gov The analysis of a series of synthesized isoxazole derivatives typically involves recording their UV-Vis spectra to confirm the presence of the chromophoric system. acs.org
X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Derivatives
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and crystal packing, which is crucial for understanding the structure-property relationships of this compound and its derivatives.
Although a crystal structure for this compound itself is not publicly available, the structures of several complex isoxazole derivatives have been successfully elucidated using this technique. researchgate.netnih.gov For instance, the crystal structure of 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile was determined, revealing that the compound crystallizes in a monoclinic system with the space group P21/c. In this derivative, the five-membered isoxazole ring adopts an envelope conformation.
Such studies demonstrate how X-ray diffraction analysis can confirm the stereochemistry and reveal non-covalent interactions, such as C-H···N and C-H···π interactions, that govern the crystal packing. This information is vital for designing new materials and understanding biological interactions. The data obtained from X-ray crystallography is typically deposited in crystallographic databases for public access.
Below is a table summarizing representative crystallographic data for a related isoxazole derivative, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Value (for 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.4380(7) |
| b (Å) | 6.5517(4) |
| c (Å) | 19.9654(13) |
| β (°) | 102.308(2) |
| Conformation | Isoxazole ring adopts an envelope conformation |
| Data sourced from a study on a tricyclic chromenoisoxozolidine derivative. |
Advanced Chromatographic Techniques for Purity Determination and Separation Science
Chromatographic methods are essential for separating components of a mixture and determining the purity of a compound. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques.
High-Performance Liquid Chromatography-UV/Mass Spectrometry (HPLC-UV/MS) Methods for Quantitative Analysis
HPLC coupled with UV and Mass Spectrometry (MS) detectors is a cornerstone for the quantitative analysis of non-volatile or thermally labile compounds like isoxazole derivatives in various matrices, including biological fluids. nih.govnih.gov This technique offers high resolution, sensitivity, and specificity.
A typical HPLC method involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous solution (often containing an acid like formic acid) and an organic solvent (like methanol or acetonitrile). vedomostincesmp.ru The UV detector monitors the elution of the compound based on its absorbance at a specific wavelength, while the MS detector provides mass-to-charge ratio information, confirming the identity of the analyte and enabling highly sensitive quantification.
Method validation is a critical aspect of quantitative analysis. This process establishes the performance characteristics of the method, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). For example, a validated HPLC-MS/MS method for the isoxazole derivative 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) in blood demonstrated an analytical range of 20–20000 ng/mL. vedomostincesmp.ru Similarly, a method for an oxadiazole derivative reported an LLOQ of 10 ng/mL in rat plasma. nih.govnih.gov
The following table presents typical validation parameters for an HPLC-MS/MS method used for the quantitative analysis of a related heterocyclic compound.
| Validation Parameter | Typical Performance |
| Linearity Range | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL nih.govnih.gov |
| Precision (RSD%) | Intra-day: 2.97% - 7.23%; Inter-day: 2.09% - 7.46% nih.gov |
| Accuracy (RE%) | Intra-day: 1.24% - 12.1%; Inter-day: 1.84% - 3.20% nih.gov |
| Column | Reversed-phase C18 nih.govvedomostincesmp.ru |
| Mobile Phase | Gradient of 0.1% aqueous formic acid and methanol vedomostincesmp.ru |
| Data sourced from studies on related oxadiazole and isoxazole derivatives. nih.govnih.govvedomostincesmp.ru |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation and identification of volatile and semi-volatile compounds. For this compound, which contains a hydroxyl group, GC-MS analysis can be used to profile volatile impurities, starting materials, or degradation products. The compound itself may require derivatization to increase its volatility and thermal stability for optimal GC analysis.
The methodology typically involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for their identification by comparing the spectra to library databases.
Methods have been developed for the analysis of alcohols and other volatile impurities in various samples, which can be adapted for the analysis of this compound. fda.govshimadzu.com For instance, headspace GC-MS is a sensitive technique for analyzing volatile compounds in liquid or solid samples without extensive sample preparation. nih.gov
A standard GC-MS method would specify the type of column, temperature program, and MS parameters, as shown in the representative table below.
| GC-MS Parameter | Typical Setting for Volatile Alcohol Analysis |
| Injection Mode | Split |
| Carrier Gas | Helium |
| Column | e.g., Stabilwax or equivalent polar column |
| Column Temperature Program | e.g., 40 °C (5 min) - 30 °C/min - 240 °C (4 min) shimadzu.com |
| Ion Source Temperature | ~230 °C shimadzu.com |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Scan/SIM (Selected Ion Monitoring) |
| Parameters are representative of methods used for analyzing alcohols and other volatile impurities. shimadzu.com |
Theoretical and Computational Chemistry Investigations of 3 Butyl 1,2 Oxazol 5 Yl Methanol
Conformational Analysis and Potential Energy Surface Mapping of (3-Butyl-1,2-oxazol-5-yl)methanol
The conformational landscape of this compound is primarily determined by the rotational degrees of freedom associated with the butyl and hydroxymethyl substituents, as well as the puckering of the 1,2-oxazole ring itself. A thorough conformational analysis would involve mapping the potential energy surface (PES) by systematically varying the key dihedral angles of the molecule.
The 1,2-oxazole ring, being a five-membered heterocycle, is not planar. It typically adopts puckered conformations to alleviate ring strain. The two most common conformations for five-membered rings are the 'envelope' and 'twist' forms. libretexts.org In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, three atoms are in a plane, with the other two on opposite sides of the plane. researchgate.net The exact puckering and the energy barrier between different puckered forms would be influenced by the substitution pattern.
The conformational preferences of the butyl group would be a significant feature of the PES. The rotation around the C-C bonds of the n-butyl chain leads to various conformers, with the anti (trans) and gauche conformations being the most significant. The relative energies of these conformers would be influenced by steric interactions with the isoxazole (B147169) ring. Generally, the anti conformation is lower in energy.
A detailed computational study would typically employ quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to calculate the energies of different conformers. rsc.org A relaxed potential energy scan, where the energy is minimized at each incremental change of a specific dihedral angle, would be performed to map out the PES. nih.gov
Table 1: Representative Theoretical Rotational Energy Barriers for Substituted Cyclic Compounds
| Rotational Bond | Molecule Type | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference |
| C-C (Aryl-Aryl) | Biphenyl | DFT | ~2.0 | nih.gov |
| C-N (Amide) | N-methylacetamide | DFT | ~20.0 | nih.gov |
| C-O (Aromatic Ether) | Anisole | ab initio | ~2.5-5.0 | ibm.com |
| C-C (Alkyl-Aryl) | Toluene | Experimental | ~0.014 | researchgate.net |
This table provides representative values for rotational barriers in molecules with similar functional groups to illustrate the expected energy scales. The actual barriers in this compound would need to be calculated specifically for that molecule.
The results of such an analysis would identify the global minimum energy conformation and other low-energy local minima, providing insights into the molecule's preferred shapes and the energy required for conformational changes.
Molecular Dynamics Simulations (if applicable to conformational flexibility or intermolecular interactions)
Molecular dynamics (MD) simulations would be a powerful tool to investigate the dynamic behavior of this compound, particularly its conformational flexibility and intermolecular interactions in a condensed phase, such as in a solvent or a biological environment. nih.gov
An MD simulation would model the movement of the atoms of the molecule over time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, would be used to calculate the forces between atoms. The choice of force field, such as OPLS-AA or AMBER, is crucial for obtaining accurate results. ibm.com
For this compound, an all-atom MD simulation would be performed. The molecule would be placed in a simulation box filled with a chosen solvent, for example, water, to mimic physiological conditions. The system would be subjected to a period of equilibration, followed by a production run from which data would be collected. nih.gov
The analysis of the MD trajectory would provide a wealth of information. The root-mean-square deviation (RMSD) of the atomic positions would indicate the stability of the molecule's conformation over time. The root-mean-square fluctuation (RMSF) of individual atoms would reveal the flexibility of different parts of the molecule, with the butyl chain and hydroxymethyl group expected to show higher fluctuations than the more rigid isoxazole ring.
By analyzing the dihedral angles of the butyl chain and the hydroxymethyl group over the course of the simulation, one could determine the population of different conformers and the frequency of transitions between them. This would provide a dynamic picture of the conformational landscape that complements the static view from the potential energy surface mapping.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. The radial distribution function (RDF) between the solvent molecules and specific atoms of this compound would reveal the solvation shell structure. The number and lifetime of hydrogen bonds between the hydroxymethyl group and solvent molecules could be quantified, providing insights into its interaction with the environment. In the context of drug design, MD simulations are also used to study the stability of a ligand within the binding site of a protein, a technique that has been applied to isoxazole derivatives. nih.gov
Table 2: Conceptual Outline of a Molecular Dynamics Simulation for this compound
| Simulation Parameter | Description | Example Value/Method |
| System Setup | Molecule placed in a periodic box of solvent. | Solvated in a cubic box of water. |
| Force Field | Parameters describing atomic interactions. | OPLS-AA or AMBER. |
| Ensemble | Thermodynamic conditions of the simulation. | NPT (constant Number of particles, Pressure, and Temperature). |
| Simulation Time | Duration of the simulation. | 100 nanoseconds. |
| Analysis Metrics | Quantities calculated from the trajectory. | RMSD, RMSF, Dihedral Angle Distributions, Radial Distribution Functions. |
This conceptual table outlines the typical parameters for an MD simulation. The specific choices would depend on the research question being addressed.
Advanced Applications and Future Directions in Organic Chemistry Research with 3 Butyl 1,2 Oxazol 5 Yl Methanol
(3-Butyl-1,2-oxazol-5-yl)methanol as a Building Block in Complex Molecule Synthesis
The versatile reactivity of the isoxazole (B147169) ring and its substituents suggests the potential of this compound as a valuable intermediate in the synthesis of more complex molecules. The hydroxymethyl group at the 5-position can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further elaboration. Additionally, the isoxazole ring itself can undergo various transformations, including ring-opening reactions, to yield diverse structural motifs.
Role in Natural Product Synthesis Scaffolds (focusing on chemical transformations, not bioactivity)
There is no specific information in the reviewed literature detailing the use of this compound as a scaffold in the total synthesis of natural products. General methodologies for the synthesis of isoxazoles often involve the [3+2] cycloaddition of a nitrile oxide with an alkyne. In the case of this compound, this would likely involve the reaction of pentanenitrile oxide with propargyl alcohol. The resulting isoxazole could then, in principle, be incorporated into a larger molecular framework.
Integration into Novel Synthetic Methodologies for Advanced Organic Intermediates
While numerous patents describe the use of isoxazole derivatives as key intermediates in the synthesis of pharmaceutically active compounds, none specifically name this compound. The related compound, (5-tert-butyl-isoxazol-3-yl)amine, has been utilized in the development of potent kinase inhibitors. This suggests that the isoxazole core with an alkyl substituent is of interest to medicinal chemists. The hydroxymethyl group of this compound could be converted to other functional groups, such as amines or halides, to facilitate its integration into drug discovery programs.
Exploration of this compound in Materials Science Research
The application of isoxazole-containing compounds in materials science is an emerging field. However, there is no available research on the use of this compound in this area.
As a Monomer or Precursor for Polymeric Materials
The bifunctional nature of this compound, possessing both a reactive hydroxymethyl group and a stable heterocyclic ring, could theoretically allow it to act as a monomer or a precursor for polymerization. For instance, the hydroxyl group could be used for polyester (B1180765) or polyurethane synthesis. However, no studies have been published to validate this potential application.
Incorporation into Supramolecular Assemblies and Frameworks
The nitrogen and oxygen atoms within the isoxazole ring, along with the hydroxyl group, could potentially participate in hydrogen bonding and other non-covalent interactions, making it a candidate for incorporation into supramolecular structures. There is, however, no documented research on the formation of such assemblies with this compound.
Potential as a Ligand or Auxiliary in Catalysis Research
The nitrogen atom of the isoxazole ring can act as a coordinating atom for metal centers, suggesting that this compound or its derivatives could serve as ligands in catalysis. The substituent at the 3-position can influence the steric and electronic properties of the metal complex, potentially tuning its catalytic activity. Despite this potential, no studies have been found that investigate this compound or its close analogs as ligands or auxiliaries in catalytic processes.
Design of Chiral Ligands Based on the Oxazole (B20620) Scaffold of this compound
The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. nih.gov The rigid and planar nature of the oxazole ring makes it an attractive scaffold for the design of such ligands. In the case of this compound, the key structural features for ligand design are the C5-hydroxymethyl group and the C3-butyl substituent.
The hydroxymethyl group at the 5-position serves as a crucial handle for further chemical modifications. It can be readily converted into a variety of other functional groups, such as phosphines, amines, or ethers, which can then coordinate to a metal center. For example, conversion of the alcohol to a phosphine (B1218219) would yield a P,N-bidentate ligand, a class of ligands known for its effectiveness in a range of asymmetric transformations. nih.gov
The butyl group at the 3-position plays a significant role in defining the steric environment around the metal center. This steric hindrance is critical for controlling the enantioselectivity of a catalytic reaction. By influencing the approach of the substrate to the catalytic site, the butyl group can dictate the stereochemical outcome of the transformation. The interplay between the coordinating atom derived from the hydroxymethyl group and the steric bulk of the butyl group is a key design element for creating highly effective chiral ligands based on this scaffold.
Furthermore, the synthesis of a library of related ligands with varying alkyl groups at the C3 position would allow for the fine-tuning of the steric and electronic properties of the resulting metal complexes. This modularity is a highly desirable feature in ligand design, as it facilitates the optimization of catalysts for specific reactions.
Application in Metal-Catalyzed Reactions (e.g., Cross-Coupling, Asymmetric Catalysis)
The this compound scaffold is not only a precursor for chiral ligands but can also participate directly as a building block in various metal-catalyzed reactions. The isoxazole ring itself can undergo a variety of transformations, and its substituents offer multiple points for chemical diversification.
Cross-Coupling Reactions:
The isoxazole ring can be functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. While the C-H bonds of the isoxazole ring are generally not highly reactive, they can be activated under appropriate conditions. More commonly, the ring is first halogenated to provide a handle for cross-coupling. For instance, the C4 position of the isoxazole ring can be selectively halogenated and then subjected to cross-coupling to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxymethyl group at C5 can be protected during these transformations and then deprotected to yield a more complex, functionalized molecule.
Asymmetric Catalysis:
As discussed in the previous section, chiral ligands derived from this compound have significant potential in asymmetric catalysis. Metal complexes bearing these ligands could be employed in a wide range of enantioselective transformations, including:
Asymmetric Hydrogenation: Creating chiral centers by the addition of hydrogen across a double bond.
Asymmetric Allylic Alkylation: Forming carbon-carbon bonds with high stereocontrol.
Asymmetric Heck Reactions: A powerful tool for the formation of substituted alkenes. nih.gov
The success of these reactions would depend on the careful design of the ligand to create a chiral pocket around the metal center that effectively discriminates between the two enantiotopic faces of the substrate.
Future Research Avenues and Unexplored Reactivity of this compound
The full potential of this compound as a versatile tool in organic synthesis is yet to be fully realized. Several exciting avenues for future research exist, ranging from the development of more sustainable synthetic methods to the exploration of its untapped reactivity.
Green Chemistry Approaches to Synthesis and Transformations of this compound
The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. Future research on this compound and its derivatives should focus on developing environmentally benign methodologies.
Key areas for exploration include:
Catalytic Syntheses: Moving away from stoichiometric reagents towards catalytic methods for the synthesis of the isoxazole core and its subsequent functionalization. The use of recyclable catalysts, such as those supported on solid matrices, would be particularly advantageous. nih.gov
Alternative Solvents: Exploring the use of greener solvents, such as water, ionic liquids, or supercritical fluids, to replace traditional volatile organic compounds. nih.govnih.gov
Microwave- and Ultrasound-Assisted Synthesis: Utilizing these energy-efficient techniques to accelerate reaction times and improve yields. rsc.orgnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
A notable green approach for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of β-diketones with hydroxylamine (B1172632) in an ionic liquid, which can often be recycled. nih.gov Another promising method is the use of ultrasound radiation for the synthesis of 3-alkyl-5-aryl isoxazoles, which offers mild conditions and high yields. nih.gov
Automated Synthesis and High-Throughput Screening Methodologies for this compound Analogues
The demand for new molecules with specific properties, whether for medicinal chemistry or materials science, has driven the development of automated synthesis and high-throughput screening (HTS) techniques. These approaches allow for the rapid generation and evaluation of large libraries of compounds.
The modular nature of the this compound scaffold makes it an ideal candidate for automated synthesis. By varying the starting materials for the formation of the isoxazole ring (e.g., different β-diketones or alkynes) and by employing a range of transformations on the hydroxymethyl group, a diverse library of analogues can be efficiently prepared. nih.gov
Once synthesized, these libraries can be subjected to HTS to identify compounds with desired activities. For instance, if the goal is to develop new catalysts, the library of potential ligands can be screened in a panel of catalytic reactions to quickly identify the most effective candidates. Similarly, if the aim is to discover new bioactive molecules, the library can be screened against a range of biological targets. rsc.org The combination of automated synthesis and HTS represents a powerful strategy for accelerating the discovery process and unlocking the full potential of the this compound scaffold and its analogues.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3-Butyl-1,2-oxazol-5-yl)methanol, and how is regioselectivity achieved?
- Methodology : Regioselective synthesis of oxazole derivatives often involves cyclocondensation of β-keto esters or nitriles with hydroxylamine derivatives. For example, demonstrates the use of trifluoroacetate intermediates to stabilize oxazole formation. Reagents like Boc-protected amines and controlled pH conditions are critical to ensure regioselectivity at the 5-position. Reaction monitoring via TLC or HPLC, followed by column chromatography, ensures purity .
- Validation : Confirm regiochemistry using -NMR (e.g., coupling patterns for oxazole protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Analytical Tools :
- NMR : Analyze and -NMR spectra to confirm substituent positions (e.g., methylene protons of the methanol group at δ ~4.5 ppm) .
- Mass Spectrometry : Use HRMS (e.g., ESI-TOF) to match the exact mass with the molecular formula (CHNO) .
- Purity : HPLC with UV detection (λ ~254 nm) and ≥95% purity threshold .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Guidelines : Refer to Safety Data Sheets (SDS) for similar oxazole derivatives (e.g., ). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C to prevent degradation. Conduct stability studies under varying pH and temperature conditions .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, WinGX) resolve ambiguities in the crystal structure of this compound?
- Procedure :
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.
Structure Solution : Employ direct methods in SHELXS or SIR97 for phase determination .
Refinement : Apply SHELXL for least-squares refinement of atomic coordinates and thermal parameters. Analyze residual electron density maps to detect disordered solvent molecules .
- Validation : Compute R-factors (R < 0.05) and check CIF files for geometric outliers using checkCIF .
Q. What hydrogen-bonding patterns stabilize the crystal lattice of this compound, and how are they analyzed?
- Graph Set Analysis : Use Mercury or PLATON to identify hydrogen-bond motifs (e.g., or patterns). The methanol group (-CHOH) typically acts as a donor, forming O–H⋯N/O bonds with oxazole nitrogen or adjacent molecules .
- Thermodynamic Impact : Correlate packing efficiency with melting point and solubility data using DSC and gravimetric analysis .
Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?
- Case Study : If NMR data conflicts with DFT-optimized structures (e.g., unexpected coupling constants), cross-validate with alternative techniques:
- X-ray Crystallography : Resolve bond-length discrepancies .
- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR) .
- Statistical Tools : Apply Bayesian refinement or Monte Carlo simulations to reconcile experimental and theoretical data .
Q. What strategies optimize the regioselectivity of oxazole functionalization for derivatives like this compound?
- Synthetic Design :
- Electronic Effects : Electron-withdrawing groups (e.g., -COR) at the 4-position direct electrophilic substitution to the 5-position .
- Steric Control : Bulky substituents (e.g., tert-butyl) hinder undesired reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
